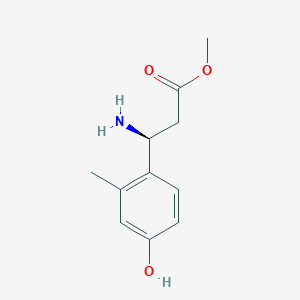

methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate

Description

Methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate is a chiral β-amino acid ester derivative characterized by a stereogenic center at the C3 position, a 4-hydroxy-2-methylphenyl substituent, and a methyl ester group. This compound belongs to a class of β-amino acids, which are of significant interest in medicinal chemistry due to their structural similarity to α-amino acids and their enhanced metabolic stability . Its synthesis typically involves enantioselective methods, such as asymmetric catalysis or enzymatic resolution, to achieve the desired (3S) configuration .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate |

InChI |

InChI=1S/C11H15NO3/c1-7-5-8(13)3-4-9(7)10(12)6-11(14)15-2/h3-5,10,13H,6,12H2,1-2H3/t10-/m0/s1 |

InChI Key |

WAEYFQWBSODKDK-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)[C@H](CC(=O)OC)N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate, a comparative analysis with analogous β-amino acid derivatives is provided below.

Table 1: Structural and Functional Comparison of Related Compounds

Key Observations:

Substituent Effects :

- The 4-hydroxy-2-methylphenyl group in the target compound enhances lipophilicity (LogP ~1.8) compared to the more polar 4-nitrophenyl derivative (LogP -0.3) . This difference influences membrane permeability and bioavailability.

- The sulfamoylphenyl analog exhibits lower lipophilicity (LogP 1.2) due to its polar sulfonamide group, which also confers enzyme inhibitory activity .

Stereochemical and Functional Group Impact :

- The Boc-protected derivative demonstrates superior stability in basic environments, making it a preferred intermediate in peptide synthesis. In contrast, the unprotected amine in the target compound may limit its utility in harsh reaction conditions.

- The zwitterionic structure of the 4-nitrophenyl derivative enhances aqueous solubility, whereas the methyl ester in the target compound prioritizes synthetic versatility over solubility.

Biological Activity: The 4-hydroxy-2-methylphenyl moiety in the target compound is structurally analogous to edeine derivatives (e.g., Figure 3.10 in ), which exhibit antimicrobial properties. The nitrophenyl-containing analog shows confirmed antibacterial activity, likely due to electron-withdrawing effects enhancing target binding.

Biological Activity

Methyl (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- IUPAC Name : this compound

- CAS Number : 1070873-95-8

The compound features an amino group, a hydroxyl group, and a methyl-substituted phenyl ring, which are critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis and degradation, potentially leading to analgesic or anti-inflammatory effects.

- Neurotransmitter Modulation : It has been studied for its potential to modulate norepinephrine transporters (NET), which are crucial for regulating norepinephrine levels in the brain.

- Hydrogen Bonding : The hydroxy and amino groups can form hydrogen bonds with specific enzymes and receptors, influencing their activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Inhibits enzymes related to neurotransmitter metabolism |

| Anti-inflammatory | Potential effects observed in preclinical models |

| Analgesic Potential | May provide pain relief through modulation of neurotransmitter levels |

| Antitumor Activity | Preliminary studies indicate possible efficacy in cancer models |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Studies : Research published in the Journal of Medicinal Chemistry highlighted that derivatives of this compound showed significant inhibition of norepinephrine transporters, suggesting potential applications in treating mood disorders and pain management .

- Antitumor Efficacy : A study demonstrated that the compound exhibited cytotoxic effects on cancer cell lines, leading to apoptosis induction. The mechanism involved cell cycle arrest and increased levels of cleaved PARP, indicating its potential as an anticancer agent .

- Metabolic Pathway Interaction : Investigations into the compound's interaction with metabolic pathways revealed that it could influence key enzymatic reactions involved in neurotransmitter regulation, further supporting its role in neurological health .

Synthesis Methods

The synthesis of this compound typically involves:

- Esterification Process : The esterification of (3S)-3-amino-3-(4-hydroxy-2-methylphenyl)propanoic acid with methanol using an acid catalyst under reflux conditions.

- Protecting Group Strategy : Use of protecting groups for selective protection during the esterification process to yield the desired product efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.